REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:10])C=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.N[OH:13].[N:14]1[CH:19]=CC=CC=1>CCO>[C:1]1([CH2:7][CH2:10][CH:19]=[N:14][OH:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the solvent removed again under vacuum
|
Type
|
STIRRING
|
Details
|
The oily residue was stirred with EtOAc (50 ml) and water (30 ml) for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Subsequently, the phases were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil obtained (4.71 g)
|
Type
|
CUSTOM
|
Details
|
crystallised only in part
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in n-hexane (20 ml)
|
Type
|
WAIT
|
Details
|
stored for 18 h at 5° C
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The precipitated plates were removed by suction-filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC=NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |